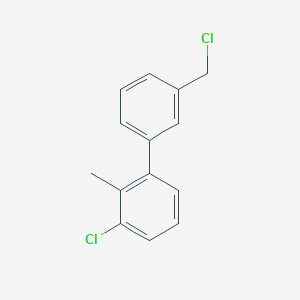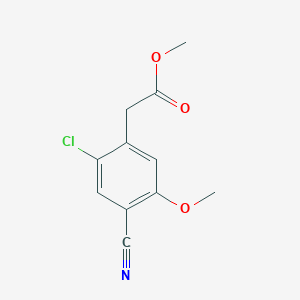
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a naphthalene ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate typically involves the reaction of 5-amino-1-naphthalenesulfonyl chloride with benzyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
5-amino-1-naphthalenesulfonyl chloride+benzyl chloroformate→5-(N-benzyloxycarbonylamino)-1-naphthalenesulphonyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: Formation of the free amine after removal of the benzyloxycarbonyl group.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, which can be selectively removed under specific conditions to reveal the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyloxycarbonylamino derivatives: Compounds with similar benzyloxycarbonyl-protected amino groups.
Sulfonyl chlorides: Compounds with sulfonyl chloride functional groups, such as tosyl chloride and mesyl chloride.
Uniqueness
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is unique due to the combination of its benzyloxycarbonyl-protected amino group and sulfonyl chloride functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C18H14ClNO4S |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H14ClNO4S/c19-25(22,23)17-11-5-8-14-15(17)9-4-10-16(14)20-18(21)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) |
InChI-Schlüssel |
TUJBHBMXGCYEIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















